molecular formula C16H22N2O B4738900 N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide

Cat. No.: B4738900
M. Wt: 258.36 g/mol
InChI Key: KYRKYURHJPHGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide is a synthetic organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of an indane moiety fused to an azepane ring through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide typically involves the following steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the indane precursor.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the indane-azepane intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indane moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the indane moiety.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Functionalized azepane derivatives.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide has found applications in various fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety may facilitate binding to hydrophobic pockets, while the azepane ring can interact with polar or charged residues. This dual interaction can modulate the activity of the target, leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)acetamide
  • N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide

Comparison: N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. Compared to N-(2,3-dihydro-1H-inden-5-yl)acetamide, the azepane derivative exhibits enhanced stability and a broader range of reactivity. The presence of the azepane ring also allows for more diverse functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(18-10-3-1-2-4-11-18)17-15-9-8-13-6-5-7-14(13)12-15/h8-9,12H,1-7,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRKYURHJPHGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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